molecular formula C3H7NO6S B555518 O-Sulfo-D-serine CAS No. 19794-48-0

O-Sulfo-D-serine

Cat. No.: B555518
CAS No.: 19794-48-0
M. Wt: 186.16 g/mol
InChI Key: LFZGUGJDVUUGLK-UWTATZPHSA-N
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Description

O-Sulfo-D-serine, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO6S and its molecular weight is 186.16 g/mol. The purity is usually 95%.
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Biological Activity

O-Sulfo-D-serine is a sulfonated derivative of D-serine, an amino acid that plays a critical role in neurotransmission and various biological processes. The biological activity of this compound has garnered attention due to its potential implications in neuropsychiatric disorders, cellular signaling pathways, and its role as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevance in health and disease.

Synthesis and Metabolism

This compound is synthesized from D-serine through sulfation processes mediated by sulfotransferases. D-serine itself is produced from L-serine via the enzyme serine racemase (SR) and is primarily degraded by D-amino acid oxidase (DAO). The metabolic pathway of D-serine is crucial for maintaining its levels in the brain, where it functions as a neuromodulator.

Table 1: Enzymatic Pathways Involved in D-Serine Metabolism

EnzymeFunctionSubstrate
Serine Racemase (SR)Converts L-serine to D-serineL-serine
D-amino Acid Oxidase (DAO)Degrades D-serineD-serine
SulfotransferasesAdds sulfate group to D-serineD-serine

This compound acts primarily as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory function. It enhances the receptor's response to glutamate, thereby facilitating calcium influx into neurons. This calcium signaling is vital for various cellular processes, including neurotransmitter release and neuronal survival.

Role in Neuropsychiatric Disorders

Research has highlighted the involvement of D-serine and its derivatives in several neuropsychiatric disorders:

  • Schizophrenia : Altered levels of D-serine have been associated with schizophrenia, leading to investigations into this compound as a potential therapeutic agent.
  • Alzheimer’s Disease : Studies suggest that dysregulation of D-serine metabolism may contribute to the pathophysiology of Alzheimer’s disease.
  • Amyotrophic Lateral Sclerosis (ALS) : Elevated levels of D-serine have been observed in ALS patients, indicating a possible link between altered amino acid metabolism and neurodegeneration.

Case Studies

  • Schizophrenia Treatment : A clinical trial investigated the effects of D-serine supplementation on patients with schizophrenia. Results indicated improvements in cognitive function and reduced symptoms, suggesting that modulation of D-serine levels could be beneficial in treatment protocols.
  • Alzheimer's Disease : A study focused on the relationship between this compound levels and cognitive decline in Alzheimer's patients. Findings revealed that lower concentrations correlated with increased cognitive impairment, highlighting its potential as a biomarker for disease progression.

Research Findings

Recent studies have demonstrated that this compound can modulate various signaling pathways beyond NMDA receptor activation:

  • Calcium Signaling : this compound enhances intracellular calcium levels, which are crucial for neuronal excitability and synaptic transmission.
  • Gene Expression : It influences the expression of genes associated with neuroprotection and synaptic plasticity, further supporting its role in brain health.

Table 2: Effects of this compound on Cellular Functions

Cellular FunctionEffectReference
Calcium InfluxIncreased
Gene ExpressionModulation of neuroprotective genes
Neurotransmitter ReleaseEnhanced

Properties

IUPAC Name

(2R)-2-amino-3-sulfooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGUGJDVUUGLK-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.